molecular formula C21H23BF3NO3 B2495067 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 876322-58-6

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2495067
CAS No.: 876322-58-6
M. Wt: 405.22
InChI Key: CLPJDDCWLJOIBI-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23BF3NO3 and its molecular weight is 405.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Huang et al. (2021) synthesized compounds similar to N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide, focusing on boric acid ester intermediates with benzene rings. They used a three-step substitution reaction for synthesis, confirming structures with FTIR, NMR, mass spectrometry, and X-ray diffraction. They found consistency between molecular structures optimized by density functional theory (DFT) and those determined by single crystal X-ray diffraction (Huang et al., 2021).

Biological and Chemical Properties

  • Chemical Properties and Potential Bioactivity : Das et al. (2011) synthesized compounds incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. These compounds were investigated for their potential as HGF-mimetic agents, highlighting the versatility of the group in drug design. Their biological activities are currently under evaluation, indicating a potential application in therapeutic contexts (Das, Tang, & Sanyal, 2011).

Application in Material Science

  • Application in Nanoparticles : Fischer et al. (2013) utilized a complex with the tetramethyl-1,3,2-dioxaborolan-2-yl group in the synthesis of heterodisubstituted polyfluorenes. This was used to produce nanoparticles displaying bright fluorescence emission, illustrating the application of such compounds in material science, particularly in the creation of fluorescent materials (Fischer, Baier, & Mecking, 2013).

Properties

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BF3NO3/c1-13-9-10-16(12-17(13)22-28-19(2,3)20(4,5)29-22)26-18(27)14-7-6-8-15(11-14)21(23,24)25/h6-12H,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPJDDCWLJOIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv.) in THF (0.1 M) at 0° C. was added 3-trifluoromethylbenzoylchloride (1.0 equiv.) and the reaction was stirred at room temperature for 3 h. The solution was concentrated and dried under vacuo to give N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide as a tan solid in 96% yield. LCMS (m/z) (M+H)=406.2, Rt=1.24 min.
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